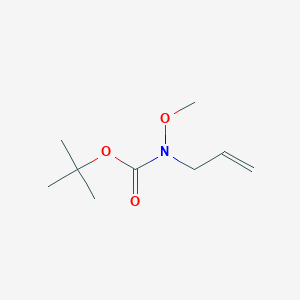

Carbamic acid, N-methoxy-N-2-propen-1-yl-, 1,1-dimethylethyl ester

Description

Its molecular formula is inferred as C₉H₁₇NO₃ (exact formula depends on substituent confirmation), with an approximate molecular weight of 191.24 g/mol. The Boc group confers stability during synthetic processes, while the N-methoxy and N-propenyl groups influence reactivity and applications in organic synthesis, particularly in pharmaceuticals.

Properties

IUPAC Name |

tert-butyl N-methoxy-N-prop-2-enylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-6-7-10(12-5)8(11)13-9(2,3)4/h6H,1,7H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEVGGRRAPPNUCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through several synthetic routes, including the reaction of N-methoxy-N-2-propen-1-ylamine with 1,1-dimethylethyl chloroformate under controlled conditions[_{{{CITATION{{{1{Carbamic acid, N-[2-[(2-methyl-1-oxo-2-propen-1-yl)amino]ethyl ...](https://www.chemicalbook.com/ChemicalProductProperty_CN_CB68365385.htm)[{{{CITATION{{{2{Carbamic acid, N-2-[(2-methyl-1-oxo-2-propen-1-yl)amino]ethyl .... The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to neutralize the by-products[{{{CITATION{{{1{Carbamic acid, N-2-[(2-methyl-1-oxo-2-propen-1-yl)amino]ethyl ...[{{{CITATION{{{_2{Carbamic acid, N-2-[(2-methyl-1-oxo-2-propen-1-yl)amino]ethyl ....

Industrial Production Methods

In an industrial setting, the compound is produced using large-scale reactors with precise temperature and pressure controls to ensure the purity and yield of the product[_{{{CITATION{{{1{Carbamic acid, N-[2-[(2-methyl-1-oxo-2-propen-1-yl)amino]ethyl ...](https://www.chemicalbook.com/ChemicalProductProperty_CN_CB68365385.htm)[{{{CITATION{{{_2{Carbamic acid, N-2-[(2-methyl-1-oxo-2-propen-1-yl)amino]ethyl .... The process involves continuous monitoring and adjustments to maintain optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions [_{{{CITATION{{{1{Carbamic acid, N-[2-[(2-methyl-1-oxo-2-propen-1-yl)amino]ethyl ...](https://www.chemicalbook.com/ChemicalProductProperty_CN_CB68365385.htm)[{{{CITATION{{{_2{Carbamic acid, N-2-[(2-methyl-1-oxo-2-propen-1-yl)amino]ethyl ....

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate[_{{{CITATION{{{1{Carbamic acid, N-[2-[(2-methyl-1-oxo-2-propen-1-yl)amino]ethyl ...](https://www.chemicalbook.com/ChemicalProductProperty_CN_CB68365385.htm)[{{{CITATION{{{_2{Carbamic acid, N-2-[(2-methyl-1-oxo-2-propen-1-yl)amino]ethyl ....

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are used[_{{{CITATION{{{1{Carbamic acid, N-[2-[(2-methyl-1-oxo-2-propen-1-yl)amino]ethyl ...](https://www.chemicalbook.com/ChemicalProductProperty_CN_CB68365385.htm)[{{{CITATION{{{_2{Carbamic acid, N-2-[(2-methyl-1-oxo-2-propen-1-yl)amino]ethyl ....

Substitution: : Nucleophiles like hydroxide ions (OH-) are used in substitution reactions[_{{{CITATION{{{1{Carbamic acid, N-[2-[(2-methyl-1-oxo-2-propen-1-yl)amino]ethyl ...](https://www.chemicalbook.com/ChemicalProductProperty_CN_CB68365385.htm)[{{{CITATION{{{_2{Carbamic acid, N-2-[(2-methyl-1-oxo-2-propen-1-yl)amino]ethyl ....

Major Products Formed

Oxidation: : The major product is typically a carboxylic acid derivative.

Reduction: : The major product is an amine derivative.

Substitution: : The major product is a substituted carbamate.

Scientific Research Applications

This compound is used in various scientific research applications, including:

Chemistry: : As a reagent in organic synthesis and as a building block for more complex molecules.

Biology: : In the study of enzyme inhibitors and as a tool in molecular biology research.

Medicine: : In the development of pharmaceuticals and as a potential therapeutic agent.

Industry: : In the production of polymers and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through its interaction with specific molecular targets and pathways. It acts as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function[_{{{CITATION{{{1{Carbamic acid, N-[2-[(2-methyl-1-oxo-2-propen-1-yl)amino]ethyl ...](https://www.chemicalbook.com/ChemicalProductProperty_CN_CB68365385.htm)[{{{CITATION{{{_2{Carbamic acid, N-2-[(2-methyl-1-oxo-2-propen-1-yl)amino]ethyl .... The exact mechanism may vary depending on the specific enzyme and biological context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with analogous Boc-protected carbamates:

Reactivity and Stability

- Boc-Diallylamine : The dual allyl groups enhance reactivity in cycloaddition reactions (e.g., Diels-Alder), unlike the target compound’s methoxy-propenyl combination, which may favor nucleophilic substitutions.

- N-Methyl Carbamic Acid Methoxyethyloxy Ester : Synthesized via coupling with methylamine (72% yield), highlighting efficient Boc-protection strategies. The target compound likely follows similar synthetic pathways but with propenylamine and methoxyamine.

- Stability : All Boc-protected carbamates are acid-labile but stable under basic conditions. Electron-donating groups (e.g., methoxy) may slightly increase resistance to hydrolysis compared to allyl substituents.

Pharmaceutical Relevance

- Target Compound: Potential intermediate in stereoselective syntheses, as seen in related compounds like Elagolix impurities (e.g., N-[(1R)-2-hydroxy-1,2-dimethylpropyl]- variant).

- Boc-3-Amino-1-methylpropyl Derivatives: Used in protease inhibitors and kinase modulators, emphasizing the role of substituent bulkiness in drug design.

Research Findings and Data

Spectral Data (NMR)

- N-Methyl Carbamic Acid Methoxyethyloxy Ester : δ 2.8 (d, 3H, N-CH₃), δ 3.39 (s, 3H, OCH₃), δ 3.63 (t, 2H, CH₂), δ 4.24 (t, 2H, CH₂O).

Notes

- Discrepancies exist in evidence regarding substituents (e.g., lists "N-2-ethanol-1-yl" instead of propenyl), necessitating verification of the target compound’s structure.

- Boc-protected carbamates are broadly used in drug discovery, with substituent choice dictating their role in multi-step syntheses.

Biological Activity

Carbamic acid, N-methoxy-N-2-propen-1-yl-, 1,1-dimethylethyl ester, commonly referred to as a carbamate derivative, is a compound of significant interest in biochemical research due to its diverse biological activities and potential applications in medicinal chemistry. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H19NO3

- Molecular Weight : 213.28 g/mol

- CAS Number : 244092-76-0

- Structure : The compound features a methoxy group and a propenyl substituent, which contribute to its reactivity and interaction with biological targets.

Target Proteins

The primary target for this compound is cereblon , a protein involved in various cellular processes. Cereblon acts as a substrate receptor for the E3 ubiquitin ligase complex, facilitating the ubiquitination and subsequent degradation of specific proteins within cells.

Mode of Action

Upon binding to cereblon, the compound promotes the formation of PROTACs (Proteolysis Targeting Chimeras) . This mechanism allows for the selective degradation of target proteins, which can be pivotal in therapeutic applications aimed at diseases characterized by aberrant protein levels.

Cellular Effects

Research indicates that this compound influences multiple cellular functions:

- Gene Expression Modulation : It alters the expression levels of genes involved in metabolic pathways, thereby affecting cellular metabolism.

- Cell Signaling Pathways : The compound modulates key signaling pathways that are crucial for cell survival and proliferation.

Case Studies and Experimental Data

- Antitumor Activity : In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar in structure have shown IC50 values in the low micromolar range against ovarian and prostate carcinoma cells .

- Neuroprotective Effects : Certain derivatives have been evaluated for their neuroprotective properties. For example, they have been shown to promote the increase of soluble amyloid-beta peptides, which is significant in Alzheimer's disease research .

- Antimicrobial Properties : Preliminary studies suggest that carbamate derivatives possess antimicrobial activity against several pathogenic strains, indicating potential applications in treating infections .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| Carbamic acid, N-methoxy-N-2-propen-1-yl ester | Antitumor | 8 - 20 |

| Carbamic acid, N-[2-(1-piperazinyl)ethyl]- ester | Neuroprotective | 10 |

| Carbamic acid, N,N-di-2-propyn-1-yl ester | Antimicrobial | 5 - 15 |

Q & A

Q. What are the recommended synthetic routes for preparing Carbamic acid, N-methoxy-N-2-propen-1-yl-, 1,1-dimethylethyl ester with high yield and purity?

A stereoselective approach involves asymmetric reduction using sodium borohydride in a solvent mixture (e.g., alcohol and halogenated solvent) at controlled temperatures (-15°C to 0°C), achieving >78% yield and >99% chiral purity . For non-stereoselective synthesis, tert-butyl carbamate derivatives can be functionalized via nucleophilic substitution or coupling reactions, with purification via flash chromatography or recrystallization .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

- NMR Spectroscopy : H and C NMR confirm structural integrity and stereochemistry, with key signals for the methoxy, propenyl, and tert-butyl groups .

- LC-MS/HPLC : Quantifies purity and detects impurities using reverse-phase C18 columns and acetonitrile/water gradients .

- InChI Key Analysis : Validates molecular identity (e.g.,

1S/C10H19NO3...for derivatives) .

Advanced Research Questions

Q. How can stereochemical inconsistencies in synthesized batches be resolved?

Discrepancies in chiral purity may arise from solvent polarity or temperature fluctuations during asymmetric reduction. Optimize by:

Q. What methodologies address conflicting 13^{13}13C NMR data for tert-butyl carbamate derivatives?

Contradictions in carbonyl (C=O) or quaternary carbon signals often stem from rotameric equilibria. Strategies include:

Q. How are trace impurities profiled and quantified in this compound?

Impurity profiling involves:

Q. What solvent systems optimize reaction kinetics for propenyl functionalization?

Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity of the propenyl group, while halogenated solvents (e.g., dichloroethane) improve stereoselectivity in reductions. Solvent choice impacts activation energy by 10–15 kJ/mol in Arrhenius models .

Q. How do temperature and catalyst loading influence the tert-butyl carbamate stability?

- Temperature : Degradation occurs above 40°C, monitored via TGA/DSC. Store at -20°C under inert gas .

- Catalysts : Palladium on carbon (Pd/C) accelerates deprotection but may introduce metal residues; optimize to <0.1 ppm via ICP-MS .

Q. What protocols ensure reproducibility in scaled-up synthesis?

- DoE (Design of Experiments) : Screen factors like stoichiometry (1.1–1.3 eq. for propenylation), agitation rate (200–500 rpm), and cooling rate (-15°C to 0°C) .

- PAT (Process Analytical Technology) : In-line FTIR monitors reaction progression, reducing batch-to-batch variability .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.